molecular formula C9H7ClN2O B176935 7-Chloro-3-methylquinoxalin-2(1h)-one CAS No. 17796-60-0

7-Chloro-3-methylquinoxalin-2(1h)-one

Cat. No. B176935
CAS RN: 17796-60-0
M. Wt: 194.62 g/mol
InChI Key: AWJVVPSBHNSAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methylquinoxalin-2(1h)-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound that has various applications in the field of scientific research. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The exact mechanism of action of 7-Chloro-3-methylquinoxalin-2(1h)-one is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microorganisms.

Biochemical And Physiological Effects

7-Chloro-3-methylquinoxalin-2(1h)-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. It has also been reported to modulate the expression of certain genes involved in inflammation and apoptosis. In addition, it has been shown to have antifungal and antimicrobial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Chloro-3-methylquinoxalin-2(1h)-one in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a wide range of applications. However, one of the limitations is that it may exhibit cytotoxicity at high concentrations, which may affect the accuracy of the results.

Future Directions

There are several future directions for the research on 7-Chloro-3-methylquinoxalin-2(1h)-one. One of the areas of interest is the development of new pharmaceuticals and agrochemicals based on this compound. Another area of interest is the study of its mechanism of action and its potential as a therapeutic agent for various diseases. Furthermore, the development of new synthesis methods and the improvement of existing methods are also areas of interest for future research.

Scientific Research Applications

7-Chloro-3-methylquinoxalin-2(1h)-one has various scientific research applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been reported to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

7-chloro-3-methyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJVVPSBHNSAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293028
Record name 7-chloro-3-methylquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-methylquinoxalin-2(1h)-one

CAS RN

17796-60-0
Record name NSC86898
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-3-methylquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chlorobenzene-1,2-diamine (5 g, 35.1 mmol, Eq: 1.00) was stirred in water (50 ml) at room temperature. 2-Oxopropanoic acid (3.09 g, 2.44 ml, 35.1 mmol, Eq: 1.00) in water (20 ml) was added drop wise. The dark mixture was stirred at room temperature for 30 min. The precipitate was filtered off and washed with water and dried under high vacuum to give 6-chloro-3-methyl-1H-quinoxalin-2-one with 7-chloro-3-methyl-1H-quinoxalin-2-one (5.06 g, 37.1%) as brown solid. MS: m/z=195.03 (M+H+)
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.